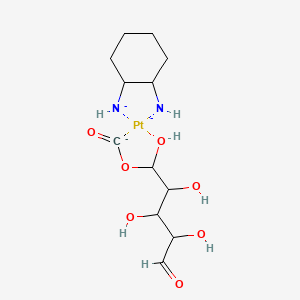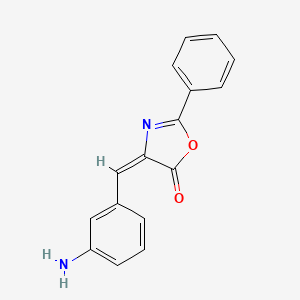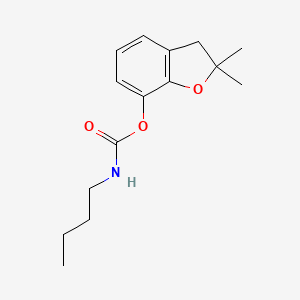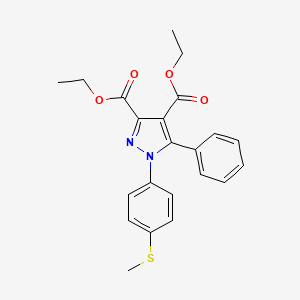
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials are likely to be 1-phenyl-1,3-diketone and 4-(methylthio)benzaldehyde.
Esterification: The carboxylic acid groups on the pyrazole ring are esterified using ethanol in the presence of an acid catalyst to form the diethyl ester.
Substitution Reactions: The phenyl and methylthio-phenyl groups are introduced through substitution reactions, typically involving the use of appropriate halides and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Medicine: Some derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities, making them candidates for drug development.
Industry: The compound is used in the production of materials with electroluminescent properties, which are important in the development of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-3,4-dicarboxylic Acid, Diethyl Ester: Lacks the phenyl and methylthio-phenyl groups, making it less versatile.
1H-Pyrazole-3,5-dicarboxylic Acid: Different substitution pattern on the pyrazole ring, leading to different chemical properties and applications.
1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid: Lacks the methylthio-phenyl group, which may affect its biological activity.
Propiedades
Número CAS |
96722-83-7 |
|---|---|
Fórmula molecular |
C22H22N2O4S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
diethyl 1-(4-methylsulfanylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-21(25)18-19(22(26)28-5-2)23-24(16-11-13-17(29-3)14-12-16)20(18)15-9-7-6-8-10-15/h6-14H,4-5H2,1-3H3 |
Clave InChI |
FZRLFWNSROVPQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=C(C=C2)SC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


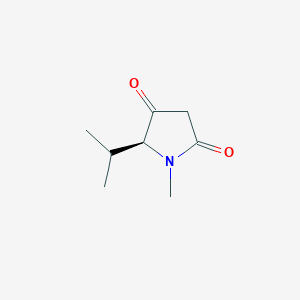
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
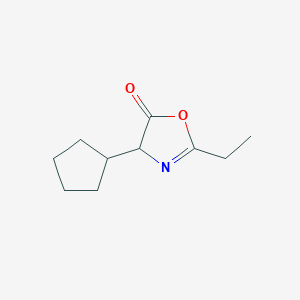


![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
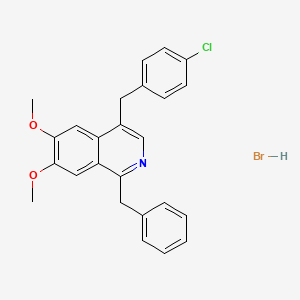
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)

